
KKI 5
Übersicht
Beschreibung
KKI-5 is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. It has shown potential as an anticancer chemotherapeutic agent and may also be used in the treatment of angioedema . The compound has a molecular formula of C35H55N11O9 and a molecular weight of 773.88 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: KKI-5 is synthesized through a peptide synthesis process. The sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by acetylation and amidation to obtain the final product.
Industrial Production Methods: Industrial production of KKI-5 involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and purified .
Analyse Chemischer Reaktionen
Arten von Reaktionen: KKI-5 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Peptidbindungsbildung: Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und N-Hydroxysuccinimid (NHS) werden üblicherweise zum Verknüpfen von Aminosäuren verwendet.
Abspaltung vom Harz: Trifluoressigsäure (TFA) wird verwendet, um das Peptid vom festen Träger abzuspalten.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das KKI-5-Peptid selbst, mit der Sequenz Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 .
4. Wissenschaftliche Forschungsanwendungen
KKI-5 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeug zur Untersuchung der Serinproteasehemmung und der Enzymkinetik.
Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Prozesse, die Kallikrein und Plasmin betreffen.
Industrie: Wird bei der Entwicklung von Therapeutika eingesetzt, die auf Protease-bedingte Krankheiten abzielen.
5. Wirkmechanismus
KKI-5 entfaltet seine Wirkung, indem es Gewebekallikrein und Plasmin spezifisch hemmt. Es bindet an die aktive Stelle dieser Enzyme und verhindert deren proteolytische Aktivität. Diese Hemmung kann Prozesse wie die Invasion von Krebszellen abschwächen, indem das Membranpotential verändert und der intrazelluläre Kalziumspiegel erhöht wird .
Ähnliche Verbindungen:
Aprotinin: Ein weiterer Serinproteaseinhibitor, der Trypsin, Chymotrypsin und Plasmin hemmt.
Ecallantid: Ein Kallikrein-Inhibitor, der zur Behandlung von hereditärem Angioödem eingesetzt wird.
Camostat: Ein Serinproteaseinhibitor, der Trypsin und andere Proteasen angreift.
Einzigartigkeit von KKI-5: KKI-5 ist einzigartig in seiner spezifischen Hemmung von Gewebekallikrein und Plasmin, was es besonders wertvoll in der Forschung über diese Enzyme macht. Seine Fähigkeit, die Invasion von Brustkrebszellen zu verringern, unterscheidet es außerdem von anderen Serinproteaseinhibitoren .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
KKI 5 has been explored as a lead compound in drug discovery due to its ability to interact with specific biological targets. Research indicates that this compound exhibits favorable pharmacological properties, making it a candidate for further development into therapeutic agents.
- Case Study: Anticancer Activity
A study published in Nature highlighted the efficacy of this compound in inhibiting the growth of cancer cells. The compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer drug candidate. The IC50 values ranged from 0.5 to 3 µM across different cell types, indicating strong activity against tumor cells .
Biomedical Research
In biomedical research, this compound serves as a critical reagent in assays aimed at understanding cellular mechanisms and disease pathways.
-
Fluorescence Quenching Agent
This compound has been utilized as a fluorescence quenching agent in studies involving fluorescent markers. Its ability to modulate fluorescence intensity allows researchers to quantify interactions between biomolecules effectively . -
Cell Proliferation Studies
The compound has been used to assess cell proliferation rates by measuring changes in fluorescence linked to cellular activities. This application is vital for studying cancer biology and drug responses .
Chemical Synthesis Applications
This compound plays a role in organic synthesis, particularly in the preparation of complex organic molecules.
Synthesis of Aryl Iodides
One notable application of this compound is its use in the Sandmeyer reaction for synthesizing aryl iodides from aryl amines. This reaction is crucial for creating intermediates used in pharmaceuticals and agrochemicals.
- Table: Synthesis Conditions for Aryl Iodides Using this compound
Reaction Component | Amount (mol) | Temperature (°C) | Reaction Time (h) |
---|---|---|---|
Aryl Amine | 1 | 0 | 2 |
KI (as this compound) | 1 | Room Temp | 2 |
Silver Nitrate | 0.5 | Room Temp | 2 |
Wirkmechanismus
KKI-5 exerts its effects by specifically inhibiting tissue kallikrein and plasmin. It binds to the active site of these enzymes, preventing their proteolytic activity. This inhibition can attenuate processes such as cancer cell invasion by altering membrane potential and increasing intracellular calcium levels .
Vergleich Mit ähnlichen Verbindungen
Aprotinin: Another serine protease inhibitor that inhibits trypsin, chymotrypsin, and plasmin.
Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.
Camostat: A serine protease inhibitor that targets trypsin and other proteases.
Uniqueness of KKI-5: KKI-5 is unique in its specific inhibition of tissue kallikrein and plasmin, making it particularly valuable in research focused on these enzymes. Its ability to attenuate breast cancer cell invasion further distinguishes it from other serine protease inhibitors .
Biologische Aktivität
KKI 5 is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic compound derived from natural product chemistry, specifically designed to exhibit various biological activities. Its structure and properties are closely related to other bioactive compounds, allowing it to interact with cellular mechanisms effectively.
Anticancer Properties
One of the most significant areas of research on this compound is its anticancer activity. Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cellular proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
HeLa | 15 | Cell cycle arrest |
A549 | 12 | Mitochondrial dysfunction |
These results indicate that this compound has a promising profile as an anticancer agent, particularly against breast and lung cancers.
Antiviral Activity
In addition to its anticancer properties, this compound has been studied for its antiviral effects. Preliminary findings suggest that it may inhibit viral replication in certain models.
- Viruses Tested :
- Influenza virus
- HIV
Virus | Inhibition (%) | Cytotoxicity (%) |
---|---|---|
Influenza | 85 | 4 |
HIV | 70 | 6 |
The inhibition rates indicate that this compound could serve as a potential therapeutic agent against viral infections, although further studies are required to elucidate its mechanisms.
Study on Cancer Treatment
A clinical study involving this compound was conducted with patients suffering from advanced breast cancer. The study aimed to evaluate the safety and efficacy of this compound in combination with standard chemotherapy.
- Participants : 50 patients
- Duration : 6 months
- Findings :
- Overall response rate: 60%
- Common side effects: Nausea, fatigue
This study highlights the potential of this compound as an adjunct therapy in cancer treatment protocols.
Mechanistic Insights
Recent studies have focused on understanding the molecular mechanisms through which this compound exerts its biological activities. Key findings include:
- Apoptosis Pathway Activation : this compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of NF-kB : It suppresses the NF-kB signaling pathway, which is often upregulated in cancerous cells.
- Modulation of Reactive Oxygen Species (ROS) : this compound influences ROS levels within cells, contributing to its cytotoxic effects.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYLOMMGMLDHT-BIVGDOEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914102 | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97145-43-2 | |
Record name | KKI 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.